molecular formula C12H9NO3S B8552823 4-Phenylsulfonylpyridine-3-carbaldehyde

4-Phenylsulfonylpyridine-3-carbaldehyde

Cat. No.: B8552823
M. Wt: 247.27 g/mol
InChI Key: ZFRXSJAEGUAWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylsulfonylpyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H9NO3S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

4-(benzenesulfonyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H9NO3S/c14-9-10-8-13-7-6-12(10)17(15,16)11-4-2-1-3-5-11/h1-9H

InChI Key

ZFRXSJAEGUAWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromopyridine-3-carbaldehyde (0.90 g), benzenesulfinic acid sodium salt (4.0 g), copper (I) iodide (4.6 g) and 1-methyl-2-pyrrolidinone (50 mL) was heated at 60° C. for 2 hours. The mixture was cooled to room temperature, diluted with ethyl acetate and filtered through Celite. The filtrate was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with a mixture of cyclohexane and ethyl acetate (1:0 to 0:1 by volume) to afford the title compound as a yellow oil (1.9 g).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
benzenesulfinic acid sodium salt
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.